Cas no 107047-28-9 (Butanamide,4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-4-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-)

Butanamide,4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-4-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]- structure
107047-28-9 structure
Product Name:Butanamide,4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-4-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-
CAS 번호:107047-28-9
MF:C40H50N8O4S
메가와트:738.941207408905
CID:127431
PubChem ID:4074480
Update Time:2025-04-18

Butanamide,4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-4-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]- 화학적 및 물리적 성질

이름 및 식별자

    • Butanamide,4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-4-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-
    • 1-{4-[4-(2,4-DI-TERT.PENTYLPHENOXY)BUTYRAMIDO]PHENYL}-3-PYRROLIDINO-4-[1-(4-HYDROXYPHENYL)-5-TETRAZOLYL]THIO-2-PYRAZOLI...
    • Butanamide,4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-4-[[1-(4-hydroxyphenyl)-1H...
    • Butanamide,4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-4-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-5-oxo-3-(1
    • DIHYDROHYDROXYPH-TETRAZOLYLTHIOOXOPYRRO&
    • N-[4-[4,5-Dihydro-4-[1-(4-hydroxyphenyl)-1H-tetrazol-5-ylthio]-5-oxo-3-pyrrolidino-1H-pyrazol-1-yl]phenyl]-4-(2,4-di-tert-pentylphenoxy)butyramide
    • 1-{4-[4-(2,4-DI-TERT.PENTYLPHENOXY)BUTYRAMIDO]PHENYL}-3-PYRROLIDINO-4-[1-(4-HYDROXYPHENYL)-5-TETRAZOLYL]THIO-2-PYRAZOLIN-5-ONE
    • dihydro-4[1-(4-hydroxyphenyl)-1H-tetrazol-5-ylthiol]-5-ox
    • DIHYDROHYDROXYPH-TETRAZOLYLTHIOOXOPYRROL ID-PYRAZOL-PH-DI-T-PEN-PHO-BUTYRAM
    • DIHYDROHYDROXYPH-TETRAZOLYLTHIOOXOPYRROL ID -PYRAZOL-PH-DI-T-PEN-PHO-BUTYRAM, 95%
    • AKOS024370956
    • DTXSID701099554
    • 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide
    • 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-4-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]butanamide
    • 107047-28-9
    • 인치: 1S/C40H50N8O4S/c1-7-39(3,4)27-13-22-33(32(26-27)40(5,6)8-2)52-25-11-12-34(50)41-28-14-16-29(17-15-28)47-37(51)35(36(43-47)46-23-9-10-24-46)53-38-42-44-45-48(38)30-18-20-31(49)21-19-30/h13-22,26,35,49H,7-12,23-25H2,1-6H3,(H,41,50)
    • InChIKey: CQPXMSQZGVZRIN-UHFFFAOYSA-N
    • 미소: S(C1=NN=NN1C1C=CC(=CC=1)O)C1C(N(C2C=CC(=CC=2)NC(CCCOC2=CC=C(C=C2C(C)(C)CC)C(C)(C)CC)=O)N=C1N1CCCC1)=O

계산된 속성

  • 정밀분자량: 738.36800
  • 동위원소 질량: 738.368
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 9
  • 중원자 수량: 53
  • 회전 가능한 화학 키 수량: 15
  • 복잡도: 1250
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 8.6
  • 토폴로지 분자 극성 표면적: 163Ų

실험적 성질

  • 밀도: 1.27
  • 융해점: 170 °C (dec.)(lit.)
  • 굴절률: 1.648
  • PSA: 163.37000
  • LogP: 6.96910

Butanamide,4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-4-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]- 보안 정보

  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26; S36
  • 위험물 표지: Xi
  • 보안 용어:Hazard Codes XiRisk Statements 36/37/38Safety Statements 26-36WGK Germany 3
  • 위험 용어:R36/37/38
추천 공급업체
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海帛亦医药科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen
SHOCHEM(SHANGHAI) CO.,lTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
SHOCHEM(SHANGHAI) CO.,lTD